4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves multiple steps, starting with the preparation of the pyridazinone core. This is typically achieved through the reaction of hydrazine with a suitable diketone. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the morpholine ring . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or morpholine moieties can be modified.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives such as:
6-arylpyridazinones: Known for their antihypertensive activity.
Pyridazinone derivatives with piperazine moieties: These have been studied for their enzyme inhibitory activities.
What sets 4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine apart is its unique combination of the piperazine and morpholine rings, which may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
4-[6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-17(18-5-3-2-4-6-18)23-9-11-24(12-10-23)19-7-8-20(22-21-19)25-13-15-26-16-14-25/h2-8,17H,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOYYRYHRRYWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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